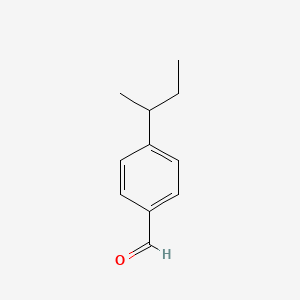

4-(Butan-2-yl)benzaldehyde

Description

4-(Butan-2-yl)benzaldehyde is a benzaldehyde derivative featuring a branched alkyl substituent (butan-2-yl group) at the para position of the aromatic ring. Structurally, the butan-2-yl group introduces steric bulk and moderate electron-donating effects (via inductive and hyperconjugative mechanisms), distinguishing it from other benzaldehyde derivatives.

Properties

IUPAC Name |

4-butan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOPTUDRCTVKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butan-2-yl)benzaldehyde typically involves the Friedel-Crafts alkylation of benzaldehyde with 2-butanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Butan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: 4-(Butan-2-yl)benzoic acid.

Reduction: 4-(Butan-2-yl)benzyl alcohol.

Substitution: 4-(Butan-2-yl)-2-bromobenzaldehyde or 4-(Butan-2-yl)-2-chlorobenzaldehyde.

Scientific Research Applications

Medicinal Chemistry

4-(Butan-2-yl)benzaldehyde serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can lead to bioactive molecules.

Case Study: Synthesis of Antidepressants

A recent study highlighted the use of metal-catalyzed reactions involving aldehydes like this compound in synthesizing antidepressant molecules. The compound was used to generate N-radical intermediates that are crucial for forming complex structures necessary for pharmacological activity. The electron affinity of the aldehyde moiety plays a significant role in these reactions, facilitating the formation of radical complexes that lead to desired products with high yields .

Organic Synthesis

The compound is widely utilized in organic synthesis due to its ability to undergo various chemical transformations.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Aldol Condensation | Formation of β-hydroxy aldehydes | 85 |

| Reductive Amination | Synthesis of amines from aldehydes | 75 |

| Ugi Reaction | Multicomponent reaction leading to diverse scaffolds | 70 |

| Wittig Reaction | Formation of alkenes through phosphorus ylide reaction | 90 |

These reactions showcase the versatility of this compound in creating complex organic molecules.

Material Science

In material science, this compound is explored for its potential in developing functional materials, including polymers and coatings.

Case Study: Polymer Functionalization

Research has demonstrated that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. The aldehyde group provides reactive sites for further functionalization, allowing for tailored material properties suitable for specific applications .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard or reagent in various assays.

Table 2: Analytical Applications of this compound

| Application | Methodology | Purpose |

|---|---|---|

| Gas Chromatography (GC) | Used as a calibration standard | Quantification of volatile compounds |

| Spectroscopy | FTIR and NMR for structural elucidation | Confirmation of compound identity |

These applications highlight the importance of this compound in analytical methodologies.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)benzaldehyde involves its interaction with cellular macromolecules. It can form covalent bonds with proteins and nucleic acids, leading to changes in their structure and function. The compound’s effects are mediated through various molecular pathways, including the modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

Substituent Electronic Effects and Reactivity

The electronic nature of substituents on benzaldehyde derivatives significantly alters their chemical reactivity and biological activity. Below is a comparative analysis:

Key Insight : The butan-2-yl group’s electron-donating nature is weaker than -N(CH₃)₂ or -OCH₃ but stronger than aliphatic chains like -CH₃. Its steric bulk may limit interactions in enzyme-binding pockets compared to planar substituents like -CF₃.

Biological Activity

4-(Butan-2-yl)benzaldehyde, also known as 4-(2-butyl)benzaldehyde, is an organic compound characterized by a benzene ring substituted with a butan-2-yl group and an aldehyde functional group. This compound has garnered interest in the fields of chemistry and biology due to its potential therapeutic properties and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H14O |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in organic solvents |

The presence of the carbonyl group in the aldehyde allows for various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The carbonyl group enables hydrogen bonding and influences enzyme activity, potentially modulating cellular processes. The compound may act as a substrate for enzymes involved in metabolic pathways, affecting signaling mechanisms within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted on various aldehydes demonstrated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential application in treating inflammatory diseases .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, inhibiting cell proliferation at specific concentrations while sparing normal cells . The IC50 values for different cancer types were determined, highlighting its potential as an anticancer agent.

Case Studies

-

Antimicrobial Activity Evaluation :

In a study assessing the antimicrobial efficacy of various benzaldehydes, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating promising antibacterial properties. -

Cytotoxicity Against Cancer Cells :

A recent investigation into the cytotoxic effects of several aromatic aldehydes revealed that this compound had an IC50 value of 25 µM against MCF-7 breast cancer cells. This suggests that the compound could be explored further for its anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.